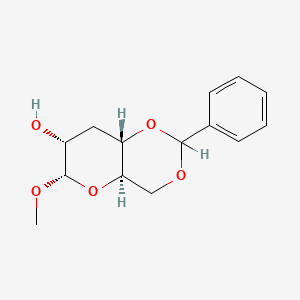

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

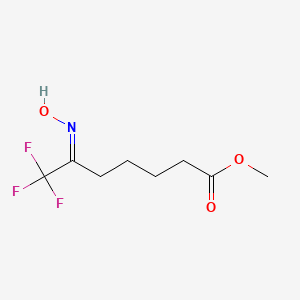

“Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside” is a protected form of methyl-a-D-glucopyranoside by a benzylidene group . In this form, the alcohol functions 4 and 6 of the sugar are protected, allowing chemical reactions to be carried out on other parts of the molecule . This compound has shown significant capabilities in thwarting malignant cell proliferation, heralding a new era in cancer therapy .

Synthesis Analysis

The synthesis of “Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside” involves the use of various chemicals such as Benzaldehyde dimethyl acetal, Methyl α-D-glucopyranoside, N-Bromosuccinimide, p-Toluenesulfonic acid monohydrate, and others . The product purification is achieved by simple precipitation without the need for chromatographic separation .Physical And Chemical Properties Analysis

“Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside” has a molecular weight of 282.29 . It has an optical activity of [α]19/D +113.1°, c = 1 in chloroform . Its melting point is 164-165 °C (lit.) . It is soluble in water, acetone, benzene, and ethyl ether .Wissenschaftliche Forschungsanwendungen

Synthetic Carbohydrate Chemistry

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside: is widely used in synthetic carbohydrate chemistry due to its ability to form a new chiral center during its formation. The bulky phenyl substituent typically adopts a thermodynamically stable equatorial orientation, making it a valuable intermediate for constructing complex carbohydrate structures .

Chiral Building Blocks

This compound serves as a chiral building block in the synthesis of various sugars. Its unique structure allows for the creation of diverse stereoisomers, which are crucial in the development of new pharmaceuticals and the study of molecular interactions .

Pharmaceutical Intermediates

As an important intermediate, it is utilized in the preparation of pharmaceutical agents. Its role in the synthesis of drugs is pivotal, especially in the development of treatments that require specific stereochemistry for efficacy .

Crystal Structure Analysis

The compound has been used in crystallography to understand the molecular structure of new chemical entities. For instance, it has been involved in the synthesis and crystal structure analysis of novel compounds like methyl 4,6-O-benzylidene-3-ketoglucopyranosid-fused γ-lactam , which has potential applications in medicinal chemistry .

Anticancer Research

There is evidence suggesting that derivatives of Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside may have applications in cancer therapy. These derivatives can inhibit malignant cell proliferation, offering a new approach to combat various forms of cancer .

Neuroprotective Agents

Compounds synthesized from Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside have shown promise as neuroprotective agents. They could potentially be used in the treatment of neurological disorders or as a means to protect neural tissue from damage .

Biological Activity Modulation

The molecule can be engineered into carbohydrates to obtain biological analogues with modified pharmacokinetic properties. This allows for the modulation of biological activity, which is significant in drug design and development .

Reagent in Chemical Research

Lastly, it is also employed as a reagent in chemical research, aiding in various synthetic processes. Its role as a reagent is essential for the successful completion of many chemical reactions, particularly in the field of organic synthesis .

Safety And Hazards

Zukünftige Richtungen

“Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside” is used as a chiral building block and important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical, pharmaceutical intermediate, pharmaceutical research, and reagent . This suggests that it has potential applications in the development of new pharmaceuticals and research tools.

Eigenschaften

IUPAC Name |

(4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12-,13?,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFFREHBBCJPJB-HLYYOIJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H](C[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)

![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)

![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)

![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)

![1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2971579.png)